molecular formula C6H11N3 B8715684 5-butyl-1H-1,2,4-triazole

5-butyl-1H-1,2,4-triazole

Cat. No.: B8715684
M. Wt: 125.17 g/mol
InChI Key: QGLIDFZDUPNYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a butyl group at the 5-position.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

5-butyl-1H-1,2,4-triazole

InChI

InChI=1S/C6H11N3/c1-2-3-4-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9)

InChI Key

QGLIDFZDUPNYOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=NN1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazole Derivatives

Substituent Effects on Electronic Structure

The electronic properties of triazole derivatives are heavily influenced by substituents:

  • For example, Form II of 3-nitro-1,2,4-triazole achieves a packing coefficient of 75.3%, correlating with high density and suitability for energetic materials .
  • Azido groups (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) : Combine electron withdrawal with high sensitivity, making these compounds candidates for explosives or propellants .
  • Butyl groups (e.g., 5-butyl-1H-1,2,4-triazole) : Electron-donating alkyl chains increase lipophilicity, favoring biological membrane penetration and pharmaceutical applications .
  • Phenyl groups (e.g., 3-nitro-1-phenyl-1H-1,2,4-triazole) : Introduce steric bulk and aromaticity, moderating reactivity and enabling electrochemical synthesis pathways .

Impact on Physicochemical Properties

Compound Substituent(s) Key Physicochemical Properties
5-Butyl-1H-1,2,4-triazole Butyl (C₄H₉) High lipophilicity; inferred stability in organic media
3-Nitro-1,2,4-triazole Nitro (NO₂) Density: 1.82 g/cm³ (Form II); high packing efficiency
5-Azido-3-nitro-1H-1,2,4-triazole Azido (N₃), Nitro Sensitivity to friction/impact; energetic decomposition
3-Nitro-1-phenyl-1H-1,2,4-triazole Phenyl, Nitro Moderate synthesis yield (70%); steric hindrance

Functional and Application Differences

  • Energetic Materials : Nitro- and azido-substituted triazoles (e.g., 3-nitro-1,2,4-triazole) are prioritized for high-density explosives or propellants due to their compact packing and energy release .
  • Pharmaceuticals : Alkyl-substituted triazoles, such as 5-butyl-1H-1,2,4-triazole, are explored for anticancer activity, leveraging improved bioavailability from lipophilic side chains .
  • Electrochemical Synthesis: Phenyl-substituted derivatives (e.g., 3-nitro-1-phenyl-1H-1,2,4-triazole) demonstrate utility in radical-mediated reactions, enabling novel synthetic routes .

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